molecular formula C9H16ClN5 B583709 Terbuthylazine-d9 CAS No. 1346602-52-5

Terbuthylazine-d9

Cat. No. B583709
CAS RN: 1346602-52-5
M. Wt: 238.767
InChI Key: FZXISNSWEXTPMF-WVZRYRIDSA-N
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Description

Terbuthylazine-d9, also known as Terbutylethylazine-d9, Tyllanex-d9, or tert-Butylazine-d9, is a derivative of Terbuthylazine . Terbuthylazine is a selective herbicide that belongs to the chlorotriazine group . It is chemically similar to atrazine and simazine, but it has a tert-butyl group in place of the isopropyl and ethyl groups, respectively .


Molecular Structure Analysis

Terbuthylazine-d9 has a molecular weight of 238.77 and a molecular formula of C9H7D9ClN5 . The structure of Terbuthylazine, the parent compound, is available on ChemSpider . It’s important to note that the ‘D’ in the molecular formula represents Deuterium, a stable isotope of Hydrogen, which is used in the creation of Terbuthylazine-d9 .


Physical And Chemical Properties Analysis

Terbuthylazine has a molar mass of 229.710 g/mol . It is a white crystalline powder . The solubility of Terbuthylazine in water is 9.0 mg/L at 25 °C (pH 7.4) . The vapor pressure of Terbuthylazine is 9.0 x 10^-5 Pa at 25 °C .

Mechanism of Action

Terbuthylazine, the parent compound of Terbuthylazine-d9, acts primarily as a photosynthesis inhibitor . It belongs to the chloro-s-triazine group of herbicides .

Safety and Hazards

Terbuthylazine-d9, like its parent compound, may pose certain risks. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is very toxic to aquatic life with long-lasting effects and very toxic to the soil environment .

Future Directions

The mechanisms of action related to Terbuthylazine exposure, relevant both in animals and humans, are still insufficiently investigated . Future research could focus on further characterizing these mechanisms and studying the outcomes of Terbuthylazine exposure at the cellular level in vitro and in vivo .

properties

{ "Design of the Synthesis Pathway": "Terbuthylazine-d9 can be synthesized by introducing deuterium atoms into the parent compound terbuthylazine through a series of reactions.", "Starting Materials": [ "Terbuthylazine", "Deuterium oxide", "Sodium borodeuteride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve terbuthylazine in deuterium oxide and add sodium borodeuteride. Stir for several hours to allow for the deuterium exchange reaction to occur.", "Step 2: Quench the reaction by adding methanol and hydrochloric acid. This will protonate the tertiary amine group and convert the borohydride to boron trihalide.", "Step 3: Extract the product with a solvent such as ethyl acetate or dichloromethane.", "Step 4: Purify the product by recrystallization or chromatography.", "Step 5: If necessary, convert the product to its desired salt form using sodium hydroxide or another appropriate reagent." ] }

CAS RN

1346602-52-5

Product Name

Terbuthylazine-d9

Molecular Formula

C9H16ClN5

Molecular Weight

238.767

IUPAC Name

6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3

InChI Key

FZXISNSWEXTPMF-WVZRYRIDSA-N

SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C

synonyms

6-Chloro-N2-(1,1-dimethylethyl-d9)-N4-ethyl-1,3,5-triazine-2,4-diamine;  6-Chloro-N-(1,1-dimethylethyl-d9)-N’-ethyl-1,3,5-triazine-2,4-diamine;  2-Chloro-4-(ethylamino)-6-(tert-butylamino-d9)-s-triazine;  4-Ethylamino-6-tert-_x000B_(butylamino-d9)-2-chloro-S

Origin of Product

United States

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